molecular formula C11H22Cl2N2O2S B1383822 (4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride CAS No. 2173052-25-8

(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Cat. No.: B1383822
CAS No.: 2173052-25-8
M. Wt: 317.3 g/mol
InChI Key: JJEPNJIYMMVGBG-IREPQIBFSA-N
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Description

(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride is a useful research compound. Its molecular formula is C11H22Cl2N2O2S and its molecular weight is 317.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Indeno[1,2-b]pyrazine N-Oxides Synthesis : Mazhukin et al. (1994) described the synthesis of dihydroindeno[1,2-b]pyrazine N,N′-dioxides, which are structurally related to the compound . Their study explored various chemical reactions including heating and treatment with hydrochloric acid and KOH to produce different indeno[1,2-b]pyrazine derivatives (Mazhukin et al., 1994).

  • Pyrazolo[1,5-a]pyrimidines Chemistry : Chimichi et al. (1996) conducted research on substituted pyrazolo[1,5-a]pyrimidines, a class closely related to the queried compound. Their work included the study of reaction mechanisms through NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996).

  • Synthesis of Octahydropyrrolo[1,2-a]pyrazines : Likhosherstov et al. (1993) investigated a new synthesis route for octahydropyrrolo[1,2-a]pyrazines, which are structurally similar to the requested compound. This study provided insights into the synthesis process and the conditions required for successful formation (Likhosherstov et al., 1993).

Biological Activities

  • Monoamine Oxidase Inhibitory Activity : Ahmad et al. (2019) explored the synthesis and biological evaluation of compounds related to (4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride. Their study focused on monoamine oxidase inhibitory activity, which has implications in neurological disorders and mental health (Ahmad et al., 2019).

  • Antimicrobial and Anticancer Activities : El-Sawy et al. (2013) researched the synthesis and biological evaluation of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles. Their study, although not on the exact compound, provides a relevant example of how structurally similar compounds can exhibit significant antimicrobial and anticancer properties (El-Sawy et al., 2013).

  • Anticancer Activity of Pyrano[2,3-d][1,2,3]triazine Derivatives : Ouf et al. (2014) synthesized and evaluated the anticancer activity of pyrano[2,3-d][1,2,3]triazine derivatives. Their research contributes to understanding the potential anticancer applications of compounds structurally related to the queried chemical (Ouf et al., 2014).

Properties

IUPAC Name

(4aS,7aR)-4-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S.2ClH/c1-9(2)3-5-13-6-4-12-10-7-16(14,15)8-11(10)13;;/h3,10-12H,4-8H2,1-2H3;2*1H/t10-,11+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEPNJIYMMVGBG-IREPQIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCNC2C1CS(=O)(=O)C2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 2
Reactant of Route 2
(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 3
(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 4
(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 5
(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 6
(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

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